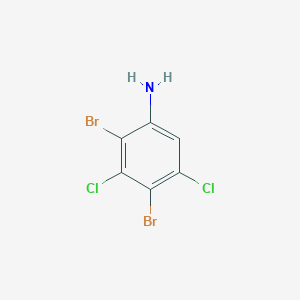

2,4-Dibromo-3,5-dichloroaniline

Description

Contextual Significance of Polyhalogenated Anilines in Contemporary Chemical Research

Polyhalogenated anilines are a class of aromatic compounds that have garnered significant attention in modern chemical research. These molecules, characterized by an aniline (B41778) core substituted with multiple halogen atoms, serve as versatile building blocks in organic synthesis. Their utility stems from the unique electronic properties conferred by the halogen substituents, which can influence the reactivity of the aromatic ring and the amino group. wikipedia.org Halogenated anilines are crucial intermediates in the production of a wide array of fine chemicals, including dyes and pharmaceuticals. wikipedia.org

The presence of halogens on the aniline ring allows for a variety of chemical transformations. For instance, the carbon-halogen bond can be activated for hydrodehalogenation reactions, a process useful for removing a halogen after it has served its purpose as a directing group in electrophilic aromatic substitution. researchgate.net Furthermore, these compounds can undergo diazotization, where the amino group is converted into a diazonium salt. This intermediate can then be replaced by a wide range of other functional groups through reactions like the Sandmeyer reaction, highlighting the synthetic versatility of polyhalogenated anilines. wikipedia.org

Recent research has also uncovered the natural occurrence of polyhalogenated anilines. Compounds such as 2,4,6-tribromoaniline (B120722) and its chlorinated and brominated derivatives, previously thought to be exclusively of synthetic origin, have been identified as products of biosynthesis by marine biofilm-forming microalgae. researchgate.netrsc.org This discovery opens new avenues for research into their biological roles and potential applications.

Research Landscape of 2,4-Dibromo-3,5-dichloroaniline within Substituted Anilines

Within the broad category of substituted anilines, this compound represents a specific and highly functionalized molecule. The arrangement of two bromine and two chlorine atoms on the aniline ring creates a distinct pattern of reactivity and offers potential for further chemical modification. While research on this specific compound is not as extensive as for some other anilines, its structure suggests its utility as a precursor in the synthesis of more complex molecules.

The field of substituted anilines is dynamic, with ongoing efforts to develop novel and efficient synthetic methodologies. tohoku.ac.jpnih.gov For example, new catalytic systems are being explored to achieve selective functionalization of the aniline ring, including at the often hard-to-access meta-positions. tohoku.ac.jpnih.gov The development of one-pot cascade reactions starting from simple precursors like cyclohexanones and amines is also simplifying the synthesis of a wide range of aniline derivatives. acs.org These advancements in synthetic chemistry could be applied to the synthesis and further transformation of this compound.

The toxicological properties of substituted anilines are also an area of active investigation. Studies have shown that the type and position of substituents on the aniline ring are critical in determining their biological effects. nih.gov Generally, electron-withdrawing groups, such as halogens, tend to increase the toxicity of anilines. nih.gov Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of these compounds with their biological activity, providing insights into their mechanisms of action. nih.gov

Interdisciplinary Research Objectives and Scope for this compound

The interdisciplinary research objectives for this compound span several scientific domains, from synthetic organic chemistry to materials science and environmental science. A primary objective is to explore its potential as a key intermediate in the synthesis of novel organic compounds with desirable properties. The presence of four halogen atoms offers multiple sites for further functionalization, potentially leading to the creation of new pharmaceuticals, agrochemicals, or functional materials.

In the field of materials science, halogenated aromatic compounds are known to influence the properties of polymers and other materials. The incorporation of this compound into polymer backbones or as a functional additive could lead to materials with enhanced thermal stability, flame retardancy, or specific electronic properties.

From an environmental perspective, understanding the fate and transformation of polyhalogenated compounds is crucial. Research into the dehalogenation of compounds like this compound is important for developing remediation strategies for environments contaminated with halogenated organic pollutants. researchgate.net Studying its potential biodegradation pathways and the microorganisms capable of metabolizing it would also be a significant area of interdisciplinary research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H3Br2Cl2N |

| Molecular Weight | 319.809 g/mol |

| Boiling Point | 353.7±37.0 °C at 760 mmHg |

| Density | 2.2±0.1 g/cm3 |

| Flash Point | 167.7±26.5 °C |

| LogP | 4.70 |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

| Index of Refraction | 1.676 |

| Data sourced from chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3,5-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBANICCLVRNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 3,5 Dichloroaniline

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for highly halogenated and electron-deficient aromatic rings. The presence of four strong electron-withdrawing halogen atoms on the aniline (B41778) ring makes 2,4-Dibromo-3,5-dichloroaniline a candidate for such reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack. nih.govpressbooks.pub

In SNAr reactions, the nature of the leaving group is a critical factor. For halogen substituents, the typical order of reactivity, known as the "element effect," is F > Cl ≈ Br > I. nih.gov This order is counterintuitive when compared to SN2 reactions and is attributed to the first step of the mechanism—nucleophilic attack—being rate-determining, rather than the expulsion of the leaving group. The high electronegativity of fluorine strongly stabilizes the intermediate carbanion, accelerating the reaction, even though the C-F bond is the strongest. researchgate.netnih.gov

For this compound, both chlorine and bromine atoms are potential leaving groups. Based on the element effect, their reactivity towards nucleophiles is expected to be similar. Studies on other activated aryl halides, such as 2,4-dinitrophenyl halides, confirm that the rates of substitution for chloro and bromo derivatives are comparable. nih.gov Gas-phase studies on polyfluorobromobenzenes have also shown that both bromide and fluoride (B91410) can act as leaving groups, highlighting the competition that can occur in polyhalogenated systems. researchgate.net

The specific halogen atom that is displaced in this compound would depend on the position that provides the greatest stabilization for the Meisenheimer complex and the nature of the attacking nucleophile. The positions ortho and para to the other electron-withdrawing groups are the most activated sites for nucleophilic attack.

Table 1: Predicted Relative Reactivity of Halogens in SNAr Reactions

| Halogen Leaving Group | Relative Rate of Substitution | Rationale |

|---|---|---|

| Fluorine | Fastest | Highest electronegativity strongly stabilizes the Meisenheimer complex (rate-determining step). nih.gov |

| Chlorine | Intermediate | Good balance of electronegativity and bond strength. nih.gov |

| Bromine | Intermediate | Similar reactivity to chlorine in many SNAr systems. nih.gov |

This table reflects general principles of the "element effect" in SNAr reactions, as specific kinetic data for this compound is not available.

The four halogen substituents exert a powerful collective electron-withdrawing inductive effect. This effect significantly reduces the electron density on the benzene (B151609) ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density has two main consequences for the amine group's reactivity:

Decreased Basicity and Nucleophilicity : The lone pair of electrons on the nitrogen atom is less available, making the amine group in this compound a much weaker base and weaker nucleophile than in aniline itself.

Activation of the Ring towards Nucleophilic Attack : While the halogens decrease the amine's basicity, their primary role in SNAr is to make the aromatic ring highly electrophilic and thus susceptible to attack by external nucleophiles. youtube.com

The amine group itself is generally not displaced in SNAr reactions. Instead, its electronic influence is felt on the ring's reactivity. While amino groups are typically strong activators for electrophilic substitution, their role in nucleophilic substitution is more complex. They can participate in stabilizing the negatively charged Meisenheimer intermediate through resonance if positioned ortho or para to the reaction center. However, in this molecule, all ortho and para positions relative to the amine group are occupied by halogens. Therefore, the dominant effect of the substituents is the strong activation of the ring towards SNAr by the four halogens.

Electrophilic Aromatic Substitution (EAS) Studies

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The outcome is dictated by the electronic properties of the substituents already present on the ring. The amino group (-NH₂) is one of the most powerful activating, ortho-, para-directing groups due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comyoutube.com Conversely, halogens are deactivating groups due to their strong electron-withdrawing inductive effect, although they are also ortho-, para-directors because of their ability to donate a lone pair through resonance. libretexts.org

In this compound, these effects are in opposition. The ring is strongly deactivated by the cumulative inductive effect of four halogen atoms, which would make any electrophilic substitution significantly more difficult compared to aniline. Such deactivation often requires harsh reaction conditions for EAS to proceed. libretexts.org

The benzene ring of this compound has only one available position for further substitution: the C6 carbon. To predict whether an electrophile would add to this position, the directing effects of all five existing substituents must be considered.

Amino Group (-NH₂ at C1) : Strongly directs ortho and para. The C6 position is ortho to the amino group, so this effect is strongly directing towards C6.

Bromine at C2 : Directs ortho and para. The C6 position is para to this bromine, a directing effect.

Chlorine at C3 : Directs ortho and para. The C6 position is meta to this chlorine, so this has a minimal directing influence on C6.

Bromine at C4 : Directs ortho and para. The C6 position is ortho to this bromine, a directing effect.

Chlorine at C5 : Directs ortho and para. The C6 position is ortho to this chlorine, a directing effect.

All directing groups (the amine and all four halogens) favor substitution at the C6 position. However, the overwhelming deactivation of the ring by the four halogens likely makes electrophilic attack at this final position kinetically very unfavorable. While regioselectively the outcome is clear, the feasibility of the reaction is questionable under standard electrophilic substitution conditions. To achieve substitution, protection of the amine group as an amide could potentially modulate the reactivity, but the strong deactivation by the halogens remains the dominant factor. libretexts.org

The rate of electrophilic aromatic substitution is highly sensitive to the electronic nature of the substituents on the ring.

Activating Groups : Increase the rate of reaction compared to benzene. The -NH₂ group is a strong activator.

Deactivating Groups : Decrease the rate of reaction. Halogens are deactivators.

In this compound, the strong activating effect of the single amino group is opposed by the cumulative deactivating effect of four halogen atoms. It is well-established that the deactivating inductive effect of halogens outweighs their activating resonance effect. Therefore, the net effect would be a dramatic decrease in the rate of electrophilic attack compared to aniline. Kinetic studies on other substituted anilines have shown that electron-withdrawing groups significantly slow down the reaction. unilag.edu.ng The reaction rate for this compound would be expected to be exceptionally low, likely requiring a highly reactive electrophile and forcing conditions to proceed at a measurable rate.

Redox Chemistry of this compound

The redox chemistry of anilines can be complex, often involving the nitrogen atom of the amino group and the aromatic ring. The electrochemical oxidation of halogenated anilines has been a subject of study, revealing pathways that can include dimerization and further halogenation. nih.govresearchgate.net

While direct electrochemical data for this compound is limited, studies on structurally similar compounds provide significant insight. For instance, the electrochemical oxidation of 2,4-dibromo-6-nitroaniline (B1580786) on a platinum electrode was found to be a multi-step process. psu.edu The reaction proceeds through the formation of a radical cation via a one-electron oxidation. This intermediate can then undergo further chemical and electrochemical steps, ultimately leading to the formation of a p-benzoquinone derivative. psu.edu

Similarly, the electrochemical oxidation of various chloroanilines in acetonitrile (B52724) has been shown to proceed via dimerization initiated by a one-electron oxidation. researchgate.net In these reactions, the eliminated chloride ion can be oxidized to chlorine, which can then further halogenate the starting material or the dimer products. nih.govresearchgate.net

Based on these findings, the oxidation of this compound would likely initiate with a one-electron oxidation to form the corresponding radical cation. This highly reactive species could then undergo deprotonation, dimerization, or react with other species in the medium. The presence of multiple halogens would influence the oxidation potential, generally making it higher (more difficult to oxidize) compared to unsubstituted aniline.

Table 2: Representative Oxidation Potentials for a Structurally Similar Halogenated Aniline

| Compound | Process | Potential (V vs. Ag/AgCl) | Conditions | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-6-nitroaniline | First Oxidation Peak (O₁) | ~1.2 V | Platinum Electrode, 10.0 M H₂SO₄ | psu.edu |

This table presents data for a structurally analogous compound, 2,4-dibromo-6-nitroaniline, to illustrate the potential redox behavior, as specific data for this compound is not available.

Oxidation Pathways and Product Characterization

The oxidation of halogenated anilines, such as this compound, can proceed through various pathways, often influenced by the reaction conditions and the specific oxidizing agent employed. For instance, the electrochemical oxidation of a related compound, 2,4-dibromo-6-nitroaniline, in aqueous sulfuric acid solutions on a platinum electrode has been studied. psu.edu This study revealed that at lower acid concentrations, a single oxidation process occurs, while at higher concentrations, a second oxidation process is observed. psu.edu

The initial step in the oxidation of such anilines is typically a one-electron transfer to generate a radical cation. psu.edu This intermediate is often unstable and can undergo subsequent reactions. In the case of 2,4-dibromo-6-nitroaniline, the radical cation is deprotonated in an irreversible rate-determining step. The resulting radical then undergoes another one-electron oxidation to form a dication. psu.edu This dication is susceptible to hydrolysis, leading to the formation of a p-benzoquinonimine derivative, which is further hydrolyzed to the corresponding p-benzoquinone. psu.edu It is plausible that this compound follows a similar oxidation pathway under comparable conditions, ultimately yielding halogenated p-benzoquinone derivatives.

The characterization of the oxidation products is crucial for elucidating the reaction mechanism. Techniques such as cyclic voltammetry and controlled-potential electrolysis are instrumental in studying the electrochemical behavior and identifying the number of electrons transferred in the oxidation processes. psu.edu Spectroscopic methods, including UV-Vis, IR, NMR, and mass spectrometry, are essential for the structural elucidation of the final oxidation products.

Reduction Reactions and Formation of Derived Amines

The reduction of polyhalogenated anilines like this compound can lead to the formation of various derived amines through hydrodehalogenation, where halogen atoms are replaced by hydrogen. A simple and effective method for the dehalogenation of halogenated anilines involves the use of a Raney aluminium-nickel (B105184) alloy in an alkaline aqueous solution at room temperature. researchgate.net This method has been shown to be effective for the dehalogenation of various polyhalogenated anilines. researchgate.net

The reaction progress can be monitored using techniques like ¹H NMR spectroscopy and GC-MS to identify the reduction products. researchgate.net The efficiency of the hydrodehalogenation can be influenced by factors such as the nature and amount of the base used. researchgate.net For instance, studies on 4-bromoaniline (B143363) have shown that the extent of debromination is dependent on the pH of the reaction mixture. researchgate.net It is expected that the reduction of this compound under these conditions would lead to a mixture of partially and fully dehalogenated anilines, with the relative amounts depending on the reaction time and conditions. The complete reduction would yield aniline.

The table below illustrates the effect of different bases on the conversion of 4-chloroaniline (B138754) to aniline using an Al-Ni alloy, which provides insight into the conditions that could be applied for the reduction of this compound. researchgate.net

| Entry | Base | Conversion of 4-CAN to PhNH2 (%) |

| 1 | NaHCO₃ (50 mmol) | 0 |

| 2 | NaOAc (50 mmol) | 18.8 |

| 3 | Mg(OH)₂ (50 mmol) | 74.7 |

| 4 | NH₄OH (50 mmol) | 100 |

| 5 | Na₂CO₃ (50 mmol) | 100 |

| 7 | K₂CO₃ (20 mmol) | 100 |

| 9 | NH₄OH (20 mmol) | 100 |

| 11 | KOH (20 mmol) | 100 |

Data sourced from a study on the dehalogenation of halogenated anilines. researchgate.net

Radical Reactions and Single Electron Transfer (SET) Processes

Radical reactions involving anilines often proceed through a single electron transfer (SET) mechanism, where the aniline acts as an electron donor. nih.govresearchgate.net The formation of an electron donor-acceptor (EDA) complex between the aniline and an electron acceptor can facilitate this process, often initiated by visible light. nih.govresearchgate.net Upon excitation, an electron is transferred from the aniline (donor) to the acceptor, resulting in the formation of an aniline radical cation. nih.govresearchgate.net

The electronic properties of the aniline significantly influence the rate of the SET process. Electron-donating groups on the aromatic ring enhance the reaction rate, while electron-withdrawing groups, such as the halogens in this compound, decrease the rate. nih.gov This is consistent with the buildup of a positive charge on the amine during the single electron oxidation. nih.gov

Chemo- and Regioselective Transformations of Polyhalogenated Anilines

The presence of multiple halogen substituents on the aniline ring of this compound presents challenges and opportunities for chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential reaction at a specific position on the molecule.

In the context of polyhalogenated anilines, selective reactions can be achieved by exploiting the different reactivities of the C-Br and C-Cl bonds, or by controlling the reaction conditions to favor substitution at a particular position. For example, in palladium- or nickel-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.

The development of highly regioselective reactions is a significant area of research in organic synthesis. nih.govyoutube.comyoutube.comyoutube.com For polyhalogenated anilines, achieving regioselectivity can be challenging due to the multiple possible reaction sites. The directing effects of the amino group and the existing halogen substituents play a crucial role in determining the outcome of electrophilic aromatic substitution and other reactions.

Studies on Intermediate Formation and Stability in Chemical Reactions

The formation and stability of intermediates are critical in determining the course and outcome of a chemical reaction. asccollegekolhar.inunacademy.com In the reactions of this compound, various reactive intermediates can be formed, including radical cations, carbocations, and carbanions.

As discussed in the oxidation section, the initial intermediate is often a radical cation formed by a one-electron oxidation. psu.edu The stability of this radical cation is influenced by the electronic effects of the substituents on the aromatic ring. Halogens, being electron-withdrawing, can destabilize a radical cation.

In nucleophilic aromatic substitution reactions, a Meisenheimer complex (a carbanionic intermediate) may be formed. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as halogens, which can delocalize the negative charge. asccollegekolhar.in

Carbocation intermediates can be formed under certain reaction conditions, for example, during electrophilic addition to a double bond if the aniline were to be modified to contain one. The stability of carbocations follows the order: tertiary > secondary > primary. unacademy.compw.live The study of these transient species often requires specialized techniques, such as low-temperature spectroscopy or computational methods, to gain insights into their structure and stability. unacademy.comresearchgate.net

Due to the highly specific nature of the requested information on "this compound," a comprehensive literature search did not yield sufficient data to fully populate the detailed spectroscopic and structural analysis as outlined. The available scientific literature and spectral databases lack specific experimental data for this particular compound.

Information is more readily available for structurally related compounds such as 2,4-dibromoaniline, various dichloroaniline isomers, and 2,4-dibromo-3,6-dichloroaniline. However, in strict adherence to the request to focus solely on this compound, and to avoid introducing data from other compounds, the following article cannot be completed at this time.

Further experimental research generating and publishing the ¹H NMR, ¹³C NMR, 2D NMR, and high-resolution mass spectrometry data for this compound is required before a detailed analysis as requested can be compiled.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 3,5 Dichloroaniline

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides insights into the molecule's conformation and how it packs in the crystal lattice.

Table 1: Crystallographic Data for Related Dihalogenated Anilines

| Compound | Crystal System | Space Group | Reference |

| 2,6-Dibromo-4-chloroaniline | Monoclinic | P21/n | researchgate.net |

| 2,4-Dibromoaniline | Orthorhombic | P 21 21 21 | nih.gov |

The solid-state structure of 2,4-Dibromo-3,5-dichloroaniline is stabilized by a network of intermolecular interactions. The primary amine group (-NH₂) is a hydrogen bond donor, while the nitrogen atom itself and the halogen atoms (bromine and chlorine) can act as hydrogen bond acceptors. echemi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound will exhibit distinct peaks corresponding to the stretching and bending vibrations of its constituent bonds. The key functional groups and their expected vibrational frequencies are:

N-H Stretching: The amine group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected in the region of 1250-1380 cm⁻¹.

C=C Stretching: The aromatic ring will have several characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. C-Cl stretching is usually found in the 600-800 cm⁻¹ range, while the heavier C-Br bond vibrates at an even lower frequency, typically between 500 and 600 cm⁻¹.

The combination of IR and Raman spectroscopy provides complementary information. For instance, the symmetric vibrations of the substituted benzene (B151609) ring are often more intense in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental bands. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3400-3500 |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3300-3400 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic Amine | C-N Stretch | 1250-1380 |

| Aryl Halide | C-Cl Stretch | 600-800 |

| Aryl Halide | C-Br Stretch | 500-600 |

Other Advanced Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy)

While X-ray diffraction and vibrational spectroscopy are primary tools, other advanced techniques could provide further electronic and elemental information.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS could be used to:

Confirm the presence and quantify the atomic concentrations of Carbon, Nitrogen, Bromine, and Chlorine.

Determine the chemical states of these elements by analyzing the binding energies of their core-level electrons. This could potentially distinguish between the different halogen environments, although this can be challenging.

No specific XPS studies on this compound were found in the search results. However, its application would be a logical step for a comprehensive surface and electronic structure analysis.

Computational Chemistry and Quantum Chemical Investigations of 2,4 Dibromo 3,5 Dichloroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific peer-reviewed articles or database entries were found that present Density Functional Theory (DFT) calculations for the electronic structure of 2,4-dibromo-3,5-dichloroaniline. DFT is a common computational method used to investigate the electronic properties of molecules. For other related compounds, such as 2,5-dichloroaniline, quantum chemical methods have been employed to study their electronic structure and reactivity. However, direct application of these methods to this compound has not been reported in the available literature.

Geometry Optimization and Conformer Analysis

There are no published studies detailing the geometry optimization or conformer analysis of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional structure of the molecule and identify its various possible conformations.

Molecular Orbital Analysis and Electronic Density Distribution

Specific molecular orbital analyses, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of the electronic density distribution for this compound, are not available in the scientific literature. This information would be crucial for understanding the molecule's reactivity and intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There is no available research that reports the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound. While experimental spectral data for similar compounds can be found from chemical suppliers, theoretical calculations that predict and help interpret these spectra are absent for the target molecule. For instance, while experimental NMR data for compounds like 3,5-dichloroaniline (B42879) and 1,4-dibromo-2,5-difluorobenzene (B1294941) are available, these are distinct molecules, and their data cannot be directly extrapolated to this compound.

Reaction Pathway and Transition State Calculations

No computational studies on the reaction pathways, transition states, or reaction mechanisms involving this compound have been published. Such research would provide valuable insights into its chemical reactivity and the formation of potential products.

Elucidation of Reaction Mechanisms through Energy Profiles

The elucidation of reaction mechanisms through the calculation of energy profiles for reactions involving this compound has not been documented in the available scientific literature.

Calculation of Activation Energies and Rate Constants

There are no published reports on the calculation of activation energies or rate constants for chemical reactions involving this compound. A computational study on the intramolecular radical addition to substituted anilines provides a general framework for such calculations but does not include data for the specific compound of interest.

Analysis of Partial Atomic Charges and Electrostatic Potentials for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. In computational chemistry, the analysis of partial atomic charges and the molecular electrostatic potential (MEP) provides profound insights into this distribution, allowing for the prediction of how a molecule will interact with other chemical species. For this compound, these computational tools are invaluable for understanding its chemical behavior.

Partial atomic charges represent the net charge on each atom within a molecule and are calculated using various quantum chemical methods. These charges are not physical observables but rather a theoretical construct that helps in understanding the electrostatic properties of the molecule. A positive partial charge on an atom indicates an electron-deficient region, making it susceptible to nucleophilic attack, while a negative partial charge signifies an electron-rich region, prone to electrophilic attack.

The molecular electrostatic potential (MEP) provides a more detailed and visually intuitive picture of the charge distribution. The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential, which are attractive to electrophiles, while blue represents regions of most positive electrostatic potential, which are attractive to nucleophiles. Green and yellow represent areas of intermediate potential.

In halogenated anilines, the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing halogen atoms creates a complex electrostatic landscape. The amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions. However, the strongly electronegative bromine and chlorine atoms withdraw electron density from the ring. This push-pull effect results in a nuanced charge distribution.

Computational studies on similar perhalogenated anilines have demonstrated that the electrostatic potential around the halogen atoms is not uniformly negative. nih.govacs.org A region of positive electrostatic potential, known as a "sigma-hole," can exist on the outermost portion of the halogen atom, along the extension of the carbon-halogen bond. researchgate.net This positive region allows the halogen atom to act as an electrophile and engage in halogen bonding, a type of non-covalent interaction. The presence and magnitude of these sigma-holes are crucial for predicting the molecule's ability to form cocrystals and other supramolecular assemblies. nih.govacs.org

For this compound, one would expect the nitrogen atom of the amino group to be a region of negative electrostatic potential, making it a likely site for hydrogen bonding. Conversely, the hydrogen atoms of the amino group would exhibit positive potential. The halogen atoms will have regions of negative potential around their "equatorial" regions and potentially positive sigma-holes. The precise values of the partial atomic charges and the topography of the MEP would depend on the specific computational method and basis set employed.

An illustrative data table of calculated partial atomic charges for a hypothetical substituted aniline (B41778) is presented below to demonstrate the concept. Please note that these are not the actual calculated values for this compound but serve as a representative example.

| Atom | Representative Partial Atomic Charge (e) |

| N (in NH2) | -0.8 to -1.0 |

| H (in NH2) | +0.3 to +0.5 |

| C (aromatic) | Variable (-0.2 to +0.3) |

| Halogen | -0.1 to -0.3 |

The analysis of the MEP and partial atomic charges is a powerful tool for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions, as well as the molecule's potential for forming intermolecular interactions, which are critical in fields such as crystal engineering and materials science.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are built on the principle that the activity or property of a chemical is a function of its molecular structure.

For a compound like this compound, QSAR and QSPR models can be developed to predict a wide range of endpoints, from its potential toxicity and environmental fate to its chromatographic retention times. The first step in developing a QSAR/QSPR model is to calculate a set of numerical parameters, known as molecular descriptors, that characterize the structural, electronic, and physicochemical features of the molecule.

These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D descriptors: Calculated from the 3D coordinates of the atoms, encompassing geometrical parameters like molecular surface area and volume.

Quantum chemical descriptors: Obtained from quantum mechanical calculations, such as dipole moment, HOMO-LUMO energies, and partial atomic charges.

Once a set of descriptors is calculated for a series of related compounds with known activities or properties, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity/property.

A hypothetical table of relevant structural descriptors for QSAR/QSPR modeling of halogenated anilines is presented below:

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Heavy Atom Count | The number of non-hydrogen atoms in the molecule. | |

| Topological | Balaban J index | A topological index that captures the degree of branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | |

| Partial Atomic Charges | The distribution of charge on the atoms within the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. |

The development and validation of robust QSAR/QSPR models are crucial for the efficient screening of large chemical libraries, the prioritization of compounds for experimental testing, and the prediction of the properties of new or untested chemicals, thereby reducing the cost and time associated with experimental studies.

Environmental Dynamics and Biotransformation Research of Halogenated Anilines

Microbial Degradation and Bioremediation Potential of Halogenated Anilines

The microbial breakdown of halogenated anilines is a key process influencing their persistence and impact in the environment. Microorganisms have evolved various mechanisms to utilize these compounds as sources of carbon, nitrogen, and energy, offering potential for bioremediation of contaminated sites.

Reductive Dehalogenation Pathways and Mechanisms

Under anaerobic conditions, a crucial first step in the degradation of many halogenated aromatic compounds is reductive dehalogenation. In this process, a halogen substituent on the aromatic ring is removed and replaced with a hydrogen atom. This reaction is microbially catalyzed and can significantly decrease the toxicity of the compound. For instance, the reductive dechlorination of dichloroanilines to monochloroanilines has been observed in anaerobic pond sediments. Studies with various anaerobic microbial consortia have shown that the position of the halogen atom influences the rate and feasibility of its removal.

A novel initial step in the anaerobic microbial degradation of some halogenated anilines is reductive deamination, where the amino group is removed, leading to the formation of a dihalobenzene intermediate. This pathway was identified in an anaerobic enrichment culture and a Rhodococcus sp. strain capable of degrading 3,4-dihaloanilines.

The ability of microorganisms to carry out reductive dehalogenation is often specific. For example, sediment acclimated to dehalogenate dichlorophenols has been shown to rapidly dechlorinate dichloroanilines without a lag period, suggesting a cross-acclimation phenomenon where the enzymes induced for one compound can act on the other.

Enzymatic Biotransformation Processes (e.g., Laccases, Peroxidases)

Aerobic degradation of halogenated anilines often involves oxidative enzymes such as laccases and peroxidases. These enzymes can catalyze the transformation of anilines into various products, including the formation of oligomers and polymers.

Laccases , copper-containing oxidases, have demonstrated the ability to polymerize various halogen-substituted anilines. The laccase from the fungus Trametes versicolor can oxidize chloroanilines, leading to the formation of dimers, trimers, and even pentamers. This polymerization process can reduce the bioavailability and toxicity of the parent compounds. The reactivity of laccases is dependent on the specific enzyme and the substitution pattern of the aniline (B41778).

Peroxidases , such as horseradish peroxidase, also effectively catalyze the oxidation of halogenated anilines. The transformation of p-chloroaniline by horseradish peroxidase yields a number of oligomeric products. The enzymatic removal of various phenols and anilines from wastewater has been successfully demonstrated using horseradish peroxidase and hydrogen peroxide, resulting in their precipitation.

The table below summarizes findings on the enzymatic transformation of some halogenated anilines.

| Enzyme | Substrate | Key Findings |

| Laccase (Trametes versicolor) | p-Chloroaniline | Polymerization to dimers, trimers, and pentamers. |

| Horseradish Peroxidase | p-Chloroaniline | Formation of various oligomers. |

| Laccase (Trametes versicolor) + Mediators | 3,5-Dichloroaniline (B42879) | Complete degradation in the presence of mediators like catechol. |

Identification and Characterization of Microbial Metabolites

The identification of metabolites is crucial for elucidating degradation pathways. For example, in the anaerobic degradation of 3,4-dichloroaniline (B118046), 1,2-dichlorobenzene (B45396) was identified as a key intermediate resulting from reductive deamination.

Under aerobic conditions, the degradation of chloroanilines often proceeds through the formation of corresponding chlorocatechols. For instance, the degradation of 3,4-dichloroaniline by Pseudomonas fluorescens 26-K involves initial dehalogenation and hydroxylation to form 4-amino-2-chlorophenol. In another pathway observed in Acinetobacter baylyi strain GFJ2, 3,4-dichloroaniline is first dehalogenated to 4-chloroaniline (B138754), which is then further degraded.

The degradation of 3,5-dichloroaniline, a metabolite of the fungicide vinclozolin (B1683831), by a Rhodococcus sp. has been shown to produce phenol.

Isolation and Assessment of Halogenated Aniline-Degrading Microorganisms

Numerous studies have focused on isolating and characterizing microorganisms capable of degrading halogenated anilines from contaminated environments. These efforts are vital for developing effective bioremediation strategies.

A study on contaminated sites in Nigeria led to the isolation of several bacterial strains, including Pseudomonas hibiscicola and Stenotrophomonas maltophilia, capable of utilizing various chloroanilines and dichloroanilines. One of the isolates, Pseudomonas hibiscicola BT9, demonstrated significant degradation of 3,4-dichloroaniline.

A Rhodococcus sp. strain T1-1, isolated from pesticide-polluted soil, was found to effectively degrade the fungicide vinclozolin and its more toxic metabolite, 3,5-dichloroaniline. This strain also showed the ability to degrade other dichloroaniline isomers. Similarly, an anaerobic enrichment culture and a Rhodococcus sp. strain were isolated that could transform 3,4-halogenated anilines under nitrate-reducing conditions.

The table below presents some isolated microorganisms and their degradation capabilities for halogenated anilines.

| Microorganism | Substrate(s) | Key Degradation Characteristics |

| Pseudomonas hibiscicola BT9 | 3,4-Dichloroaniline | Significant degradation observed. |

| Rhodococcus sp. T1-1 | Vinclozolin, 3,5-Dichloroaniline, other DCA isomers | High degradation efficiency for both parent compound and metabolite. |

| Rhodococcus sp. | 3,4-Dihaloanilines | Transformation via reductive deamination under anaerobic conditions. |

| Acinetobacter baylyi GFJ2 | 3,4-Dichloroaniline, 4-Chloroaniline | Degradation via initial dehalogenation to 4-chloroaniline. |

| Pseudomonas fluorescens 26-K | 3,4-Dichloroaniline | Degradation via formation of 4-amino-2-chlorophenol. |

Environmental Fate Modeling and Predictive Studies for Halogenated Aromatics

Environmental fate models are valuable tools for predicting the persistence, transport, and potential exposure risks of chemicals like halogenated anilines. These models integrate data on a chemical's physical-chemical properties with environmental parameters to simulate its behavior.

For halogenated aromatic compounds, models can predict the likelihood of processes such as volatilization, sorption to soil and sediment, and transport between different environmental compartments. The persistence of these compounds is often evaluated using metrics like half-life in various media (soil, water, air). For example, the herbicide 2,4-D, a chlorinated phenoxyacetic acid, has a soil half-life that can range from a few days to several weeks depending on environmental conditions.

Predictive studies for reductive dehalogenation have shown that the regioselectivity of halogen removal can be governed by factors such as the partial charge of the halogen atom. Computational chemistry approaches can be combined with experimental data to model dehalogenation pathways for a wide range of halogenated aromatics. These models are crucial for assessing the environmental persistence and potential for natural attenuation of these contaminants.

Abiotic Transformation Processes in Environmental Media

One of the most significant abiotic processes for aromatic compounds in surface waters is photolysis, or degradation by sunlight. Studies on 2,4,5-trichloroaniline (B140166) in lake water have shown that a significant portion of its degradation can be attributed to photochemical processes. The rate and products of photolysis can be influenced by the presence of other substances in the water that can act as photosensitizers.

Phototransformation Mechanisms

Phototransformation, or degradation initiated by light, is a crucial process affecting the fate of many organic pollutants in the aquatic environment. For halogenated anilines, this process can proceed through several mechanisms, including photosensitization and direct photolysis.

In the case of other chlorinated anilines, such as 4-chloroaniline (4-CA) and 3,4-dichloroaniline (3,4-DCA), phototransformation in surface waters can be relatively rapid, with half-lives ranging from hours to days depending on conditions like the presence of organic matter. nih.gov The primary mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which are produced by natural photosensitizers in the water, like dissolved organic matter. nih.gov These reactive species can then attack the aniline ring, leading to hydroxylation, dehalogenation, or polymerization.

For a highly substituted compound like 2,4-Dibromo-3,5-dichloroaniline, direct photolysis, where the molecule itself absorbs light leading to its degradation, may also be a relevant pathway. The carbon-halogen bonds, particularly the carbon-bromine bonds which are generally weaker than carbon-chlorine bonds, are susceptible to cleavage upon absorption of UV radiation. This can lead to the formation of dehalogenated and hydroxylated intermediates. The estimated atmospheric half-life for the vapor-phase reaction of similar compounds like 2,4-dichloroaniline (B164938) and 3,5-dichloroaniline with photochemically-produced hydroxyl radicals is about 42 hours and 7 hours, respectively, suggesting that atmospheric phototransformation could be a significant degradation route if the compound volatilizes. youtube.comekb.eg

Hydrolysis and Chemical Degradation Pathways

Hydrolysis is a chemical transformation process in which a molecule is cleaved into two parts by the addition of a water molecule. For many halogenated aromatic compounds, hydrolysis is not a significant degradation pathway under typical environmental pH and temperature conditions. The carbon-halogen bonds on an aromatic ring are generally stable and resistant to hydrolysis. There is no evidence to suggest that this compound would undergo significant hydrolysis in the environment. nih.gov

Chemical degradation in the environment can also occur through reactions with other chemical species present. In soil and sediment, halogenated anilines can undergo abiotic transformations catalyzed by minerals or metal oxides. These reactions can include oxidation and polymerization. For instance, laccase enzymes, which can be present extracellularly in soil environments, have been shown to polymerize various halogen-substituted anilines, forming larger, more complex oligomers. nih.gov This process can lead to the sequestration of the aniline into soil organic matter.

Persistence and Transformation Products in Environmental Compartments

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. Due to the presence of multiple halogen substituents, polyhalogenated anilines are generally considered to be persistent organic pollutants. nih.govnih.gov The high degree of halogenation in this compound suggests that it is likely to be resistant to rapid degradation and may persist in soil and sediment for extended periods.

Under anaerobic conditions, such as those found in deeper sediments and some groundwater environments, reductive dehalogenation is a key transformation pathway for halogenated aromatic compounds. nih.gov In this microbially-mediated process, the halogen atoms are sequentially removed and replaced with hydrogen atoms. For a compound like this compound, this would likely proceed through a series of less halogenated intermediates. Studies on other dichloroanilines have shown their biotransformation to chloroanilines and ultimately to aniline under anaerobic conditions. researchgate.net

The transformation of halogenated anilines can lead to the formation of a variety of products. Microbial degradation of chloroanilines can proceed through dioxygenase-catalyzed reactions, leading to the formation of catechols which are then subject to ring cleavage. nih.gov The initial degradation products of this compound in the environment are expected to be various bromochloroanilines and di- and trichloroanilines resulting from dehalogenation. Further transformation could lead to the formation of hydroxylated and other polar metabolites. It is important to note that some transformation products can be more toxic and persistent than the parent compound. For example, 3,4-dichloroaniline, a degradation product of the herbicide propanil (B472794), is known to be more toxic and persistent than propanil itself. nih.govresearchgate.net

Given the complexity of the potential degradation pathways and the lack of specific experimental data for this compound, further research is needed to fully elucidate its environmental fate and the nature of its transformation products.

Table of Half-Lives for Related Halogenated Anilines

| Compound | Environmental Compartment | Half-Life | Reference |

| 4-Chloroaniline (4-CA) | Surface Water (photo-oxidation) | 1 to 3 hours | nih.gov |

| 4-Chloroaniline (4-CA) | River Water (volatilization) | 35.7 days | nih.gov |

| 4-Chloroaniline (4-CA) | General Biodegradation | Several days to months | nih.gov |

| 2,4-Dichloroaniline | Atmosphere (reaction with OH radicals) | ~42 hours | youtube.com |

| 3,5-Dichloroaniline | Atmosphere (reaction with OH radicals) | ~7 hours | ekb.eg |

Advanced Research Applications and Synthetic Utility of 2,4 Dibromo 3,5 Dichloroaniline

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups makes 2,4-Dibromo-3,5-dichloroaniline a valuable scaffold for constructing intricate organic molecules. The amine functionality can undergo a host of transformations, including diazotization, acylation, and alkylation, while the four halogen atoms, with their differing reactivities, can be selectively addressed in various cross-coupling reactions.

Precursor for Pharmaceutical Intermediates and Lead Compound Synthesis

This compound is recognized as a key intermediate in the pharmaceutical and life sciences sectors. bldpharm.com Its heavily halogenated core is a desirable feature in medicinal chemistry for developing lead compounds. Halogen atoms can modulate a drug candidate's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific synthesis pathways for commercial drugs originating from this exact compound are proprietary, its availability from chemical suppliers under the category of "Pharmaceutical Intermediates" underscores its role in the discovery and development of new therapeutic agents. bldpharm.com The general class of dichloroanilines is integral to compounds with a range of biological activities. researchgate.net

Synthesis of Agrochemical Precursors

In the agricultural sector, halogenated anilines are fundamental precursors for a variety of herbicides and fungicides. quickcompany.inwikipedia.org For instance, 3,5-dichloroaniline (B42879) is a known moiety in dicarboximide fungicides like iprodione. researchgate.netnih.gov The compound this compound, with its combination of bromo and chloro substituents, represents a strategic starting material for creating new agrochemical active ingredients. The multiple halogen sites offer opportunities for synthetic diversification to develop next-generation pesticides, potentially with enhanced efficacy or novel modes of action.

Development of Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials, is a significant application for aniline (B41778) derivatives. The amino group of this compound can act as a nucleophile to initiate cyclization reactions, leading to the formation of nitrogen-containing heterocycles. Furthermore, the bromine and chlorine atoms serve as versatile handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the annulation of additional rings or the introduction of diverse substituents. This dual reactivity allows for the systematic construction of complex, polycyclic, and highly substituted heterocyclic systems.

Applications in Materials Science Research

The unique electronic and structural characteristics of this compound make it a compound of interest in the design of advanced functional materials.

Contribution to Functional Polymer Synthesis

This compound is identified as a monomer for creating specialized polymers. bldpharm.com With four halogen atoms and one amino group, it can be conceptualized as a multifunctional linker for producing cross-linked polymers and Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of crystalline porous polymers with ordered structures, synthesized from rigid molecular building blocks. mdpi.comnih.gov The incorporation of the heavily halogenated this compound monomer into a polymer backbone is expected to impart significant properties, such as high thermal stability and inherent flame retardancy, due to the high halogen content.

Exploration in Optoelectronics and Electronic Materials

The field of organic electronics leverages highly functionalized aromatic compounds to create novel devices. This compound is classified as a building block for OLED (Organic Light-Emitting Diode) and other electronic materials. bldpharm.com The electron-withdrawing nature of the four halogen atoms significantly influences the molecule's electronic properties, including its HOMO/LUMO energy levels. By incorporating this building block into larger conjugated systems, materials scientists can fine-tune the electronic and photophysical properties of materials designed for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The presence of heavy bromine atoms can also facilitate phosphorescence, a property that is highly valuable for achieving high efficiency in certain types of OLEDs.

Investigation in Novel Flame Retardant Chemistries

The development of advanced fire safety materials relies on the exploration of novel chemical structures that can effectively inhibit or suppress combustion. Highly halogenated organic compounds are a cornerstone of flame retardant chemistry, and molecules such as this compound represent a subject of scientific interest due to their dense constitution of flame-extinguishing elements. The investigation into such compounds is driven by the need for flame retardants with high efficiency, thermal stability, and good compatibility with polymeric materials.

Halogenated flame retardants primarily function in the gas phase of a fire. During combustion, the polymer they are mixed with begins to decompose, releasing flammable gases. The heat simultaneously causes the flame retardant to decompose, releasing halogen radicals (e.g., bromine and chlorine). These radicals are highly reactive and act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire's chemical reactions. This interruption of the combustion cycle cools the system and slows the spread of flames. rsc.orgresearchgate.net

The molecular structure of this compound possesses several key features that make it a theoretical candidate for flame retardant applications:

High Halogen Content: The presence of two bromine and two chlorine atoms on a single benzene (B151609) ring results in a high concentration of halogens by mass. Bromine, in particular, is noted for its high efficiency in flame inhibition. rsc.org

Synergistic Potential: The combination of both bromine and chlorine could lead to unique decomposition pathways and a broader temperature range of activity.

Nitrogen Component: The aniline structure includes a nitrogen atom. Nitrogen-containing compounds can contribute to flame retardancy through the release of inert nitrogen gas, which dilutes flammable gases and oxygen, or by promoting the formation of a stable, insulating char layer on the material's surface. mdpi.commdpi.com This char acts as a barrier, slowing heat transfer and the release of flammable volatiles from the underlying polymer. mdpi.com

While extensive research on this compound as a primary flame retardant is not widely documented in public literature, its properties can be compared to established flame retardants to evaluate its potential. Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants and serves as a benchmark for performance and physicochemical properties. mdpi.comwikipedia.org

A comparative analysis highlights the properties of this compound that are relevant for its potential investigation in flame retardant chemistries.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Tetrabromobisphenol A (TBBPA) |

|---|---|---|

| CAS Number | 1000574-35-5 | 79-94-7 |

| Molecular Formula | C₆H₃Br₂Cl₂N | C₁₅H₁₂Br₄O₂ |

| Molar Mass ( g/mol ) | 319.81 | 543.9 |

| Halogen Content (% by mass) | ~70% (Br + Cl) | ~58.8% (Br) |

| Melting Point (°C) | Not available | 178-181 |

| Key Structural Features | Aromatic amine with Br, Cl, N | Bisphenol structure with Br |

This table was generated by the author based on data from various chemical sources. wikipedia.orgchemicalbook.com

The amine functional group on this compound provides a reactive site. This allows it to be potentially used as a reactive flame retardant, where it would be chemically integrated into the backbone of polymers like polyurethanes, polyamides, or epoxy resins. atamanchemicals.com This chemical bonding minimizes the risk of the flame retardant leaching from the material over time, a common issue with non-reactive, additive flame retardants. atamanchemicals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrabromobisphenol A (TBBPA) |

| Hydrogen |

| Hydroxyl |

| Nitrogen |

| Bromine |

Conclusion and Future Research Directions

Synthesis and Reactivity Challenges for Highly Substituted Anilines

The synthesis of highly substituted anilines like 2,4-Dibromo-3,5-dichloroaniline is a formidable task fraught with challenges. The primary obstacle lies in achieving regiochemical control during electrophilic aromatic substitution. The aniline (B41778) functional group (-NH2) is a potent activating and ortho-, para-directing group, which can lead to over-reaction and the formation of multiple products. researchgate.net The presence of multiple halogen substituents, each with its own electronic (inductive and resonance) and steric effects, further complicates the prediction of reaction outcomes.

Key challenges include:

Regioselectivity: Directing incoming electrophiles to a specific unoccupied position on a ring that already contains multiple and varied substituents is exceptionally difficult. Traditional methods often yield mixtures of isomers that are difficult to separate. For instance, achieving a specific pattern like the 3,5-dichloro arrangement alongside 2,4-dibromo substitution requires multi-step, often low-yielding, synthetic sequences.

Steric Hindrance: The sheer bulk of multiple halogen atoms can sterically hinder the approach of reagents to adjacent positions on the aromatic ring, limiting the feasibility of certain transformations.

Substrate Reactivity: The cumulative electron-withdrawing effect of four halogen atoms can significantly deactivate the aromatic ring towards certain electrophilic substitutions, while the powerful activating effect of the amino group can make the molecule susceptible to oxidation and other side reactions. researchgate.net Controlling this delicate balance of reactivity is a central challenge.

C-H Functionalization: While modern methods for direct C-H functionalization offer promising alternatives, achieving site-selectivity on a complex aniline derivative remains a frontier. acs.orgresearchgate.net Most methods favor the ortho position due to the directing effect of the amine, making functionalization at the meta or a specific vacant para position a significant hurdle. acs.orgnih.gov

Overcoming these challenges requires the development of novel directing groups, highly selective catalyst systems, and non-traditional synthetic strategies that move beyond classical electrophilic substitution. acs.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work has become indispensable for advancing the study of complex molecules like highly substituted anilines. acs.orgrsc.orgacs.orgnih.gov This integrated approach allows researchers to not only rationalize observed phenomena but also to predict reactivity and guide experimental design, saving time and resources. acs.orgnih.gov

Computational methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, provide deep insights into:

Molecular Properties: Calculations can accurately predict electronic properties, such as partial atomic charges and molecular orbital energies (HOMO/LUMO). nih.govmdpi.com These parameters are crucial for understanding the reactivity of the aniline ring and the influence of its diverse substituents. nih.gov For example, the calculated partial charge on the amine nitrogen can predict the likelihood of N-acetylation, a common metabolic pathway. nih.gov

Reaction Mechanisms: Theoretical modeling can elucidate complex reaction pathways, map potential energy surfaces, and identify transition states. mdpi.comresearchgate.net This is particularly valuable for understanding the regioselectivity of substitution reactions or the catalytic cycles of novel transformations. acs.org

Spectroscopic Analysis: Computational tools can simulate spectra (e.g., NMR, IR), aiding in the structural confirmation of newly synthesized, complex molecules where empirical interpretation can be ambiguous.

This computational-experimental synergy is creating a powerful feedback loop. acs.org Experimental results provide benchmarks for refining theoretical models, while validated computational models can predict the outcomes of yet-to-be-run experiments, suggest optimal reaction conditions, and even guide the design of new catalysts with enhanced selectivity for challenging substrates. acs.orgacs.org This approach is essential for navigating the intricate reactivity of polysubstituted anilines and for designing rational synthetic routes.

Prospects for Developing Novel Reactions and Transformations

The future of synthesizing and modifying complex halogenated anilines hinges on the development of innovative and highly selective chemical reactions. The limitations of classical methods necessitate a shift towards modern catalytic and C-H functionalization strategies.

Promising areas of research include:

Catalyst Development: There is a continuous search for novel catalysts that can operate under mild conditions with high selectivity. researchgate.netims.ac.jpnih.gov For halogenated anilines, this includes the design of palladium catalysts with specialized ligands that can facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) even on electron-poor or sterically hindered substrates. nih.govyoutube.com The development of catalysts based on earth-abundant metals also represents a move towards more sustainable synthetic practices. researchgate.net

Regioselective C-H Functionalization: A major goal is to develop methods that can selectively functionalize a specific C-H bond, bypassing the need for pre-functionalized starting materials. acs.orgresearchgate.net While ortho-functionalization is well-established, the development of general and predictable methods for meta- and para-C-H functionalization of anilines is a key frontier. nih.govnih.gov Success in this area would revolutionize the synthesis of polysubstituted aromatics.

Late-Stage Functionalization: The ability to introduce functional groups into an already complex molecule in the final steps of a synthesis is highly desirable, particularly in drug discovery. acs.org Developing robust reactions that tolerate the diverse functional groups present in molecules like this compound will enable the rapid generation of analogues for structure-activity relationship studies.

Novel Activation Strategies: Exploring unconventional methods for activating the aniline ring or its substituents could open new reaction pathways. This includes photocatalysis, which can generate highly reactive intermediates under mild conditions, and the use of traceless directing groups that can be installed to guide a reaction and subsequently removed. researchgate.netims.ac.jp

These advancements will not only simplify the synthesis of known compounds but also provide access to a vast new chemical space of previously inaccessible, highly functionalized aniline derivatives.

Emerging Research Themes in Halogenated Aromatic Compound Chemistry

The field of halogenated aromatic compounds, including complex anilines, is continually evolving, with new research themes emerging that span from fundamental chemistry to applied sciences.

Key emerging themes include:

Pharmaceutical and Agrochemical Applications: Halogen atoms are increasingly recognized as crucial components in the design of modern drugs and agrochemicals. nih.govpharmaexcipients.comtutorchase.com They can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets through interactions like halogen bonding. nih.govtutorchase.comacs.org The polysubstituted nature of molecules like this compound makes them interesting scaffolds for exploring these effects in medicinal chemistry.

Materials Science: Aromatic compounds are fundamental building blocks for advanced materials, including polymers, organic light-emitting diodes (OLEDs), and other functional materials. ijrar.org The introduction of multiple halogen atoms can significantly alter the electronic and photophysical properties of these materials, opening avenues for creating new substances with tailored characteristics.

Natural Products Chemistry: In a paradigm shift, compounds previously thought to be exclusively synthetic, such as tri-halogenated anilines, have been discovered to be biosynthesized by marine organisms like microalgae. rsc.orgrsc.orgresearchgate.net This discovery challenges the long-held view of these molecules as purely anthropogenic pollutants and opens up new research questions regarding their biosynthetic pathways, ecological roles, and potential for enzymatic degradation.

Environmental Fate and Bioremediation: The persistence of many halogenated aromatic compounds in the environment remains a significant concern. mdpi.comresearchgate.netnih.govscirp.orgnih.gov Research is increasingly focused on understanding the microbial degradation pathways for these chemicals. nih.govnih.govoup.comnih.gov The discovery of naturally produced halogenated anilines suggests that co-evolved microorganisms may possess enzymatic machinery capable of their degradation, offering potential new strategies for bioremediation. rsc.org

Collectively, these research directions highlight the dynamic and interdisciplinary nature of halogenated aromatic chemistry. From designing next-generation pharmaceuticals to understanding global biogeochemical cycles, the study of complex molecules like this compound continues to push the boundaries of chemical science.

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 2,4-Dibromo-3,5-dichloroaniline?

- Methodological Answer : Synthesis typically involves sequential halogenation of aniline derivatives. For example, bromination and chlorination can be achieved using reagents like and or , respectively, under controlled temperatures (40–60°C). Regioselectivity is influenced by directing groups (e.g., nitro or amino groups) on the aromatic ring. Post-synthesis purification often employs recrystallization from ethanol or column chromatography. Analytical confirmation via (absence of aromatic proton signals due to full substitution) and (expected for ) is critical .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Purity : Use with a C18 column (UV detection at 254 nm) and compare retention times against standards.

- Structural Confirmation :

- : Expect no aromatic proton signals due to full halogen substitution.

- : Monitor parent ion and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (as done for 2,6-Dibromo-4-chloroaniline) reveals planar geometry and intramolecular hydrogen bonding .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer : Challenges include low volatility (limiting GC use) and matrix interference. Solutions:

- Derivatization : Use pentafluoropropionic anhydride (PFPA) to enhance volatility and sensitivity for or analysis .

- Sample Cleanup : Solid-phase extraction (SPE) with C18 or HLB cartridges to remove organic interferents.

- Quantification : Employ isotope-labeled internal standards (e.g., -analogues) to correct for recovery losses .

Q. How do electronic and steric effects of bromine/chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing halogens deactivate the ring, reducing nucleophilic aromatic substitution (NAS) rates. However, steric hindrance from 2,4,5-positions directs reactions to the less hindered 6-position. For Suzuki-Miyaura coupling:

- Use Pd(PPh) catalyst and microwave-assisted heating (120°C, 30 min) to achieve coupling with aryl boronic acids.

- Monitor reaction progress via (hexane:ethyl acetate = 4:1) and isolate products via flash chromatography .

Q. What contradictory findings exist regarding the environmental stability of halogenated anilines like this compound, and how can researchers resolve them?

- Methodological Answer : Discrepancies arise in reported half-lives under varying pH and light conditions. For resolution:

- Controlled Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via . Compare with dark controls.

- Hydrolysis Pathways : Under alkaline conditions (pH >10), dehalogenation may occur, forming 3,5-dichloroaniline as a metabolite. Use to identify intermediates .

- Data Reconciliation : Apply kinetic modeling (e.g., pseudo-first-order decay) to unify conflicting half-life data under specific conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.